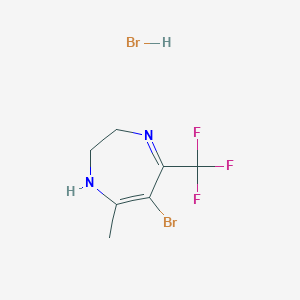

6-Bromo-7-methyl-5-(trifluoromethyl)-1H,2H,3H-1,4-diazepine, hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-7-methyl-5-(trifluoromethyl)-1H,2H,3H-1,4-diazepine, hydrobromide is a synthetic organic compound belonging to the diazepine class Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methyl-5-(trifluoromethyl)-1H,2H,3H-1,4-diazepine, hydrobromide typically involves multi-step organic reactions

Formation of the Diazepine Core: The initial step involves the cyclization of appropriate precursors, such as diamines and diketones, under acidic or basic conditions to form the diazepine ring.

Methylation: Methyl groups are typically introduced using methylating agents such as methyl iodide or dimethyl sulfate.

Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving the bromine or methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions may target the diazepine ring or the bromine atom, using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of brominated or methylated oxides.

Reduction: Formation of dehalogenated or reduced diazepine derivatives.

Substitution: Formation of azido or thiolated derivatives.

Applications De Recherche Scientifique

Research has demonstrated that this compound exhibits notable biological activities. It has been investigated for its potential as an antiviral agent against HIV-1 variants. In a study focusing on the structure-activity relationship (SAR), derivatives of diazepines were tested for their inhibitory effects on HIV-1 reverse transcriptase (RT). The results indicated that certain substitutions at the 4 and 5 positions significantly enhanced antiviral activity, while substitutions at the 7 position led to reduced efficacy .

Table 1: Inhibitory Activity of Diazepine Derivatives

| Compound Structure | % Inhibition at 1 μM |

|---|---|

| 4-Methyl | 71 |

| 5-Methyl | 22 |

| 6-Methyl | 42 |

| 7-Methyl | 1 |

Applications in Medicinal Chemistry

The unique structure of 6-bromo-7-methyl-5-(trifluoromethyl)-1H,2H,3H-1,4-diazepine makes it a valuable scaffold for developing new pharmacological agents. Its potential applications include:

- Antiviral Agents : As mentioned earlier, its derivatives have shown promise against HIV-1. Ongoing research aims to optimize these compounds for better efficacy and reduced side effects.

- GABA Receptor Modulation : Compounds similar to this diazepine have been explored as allosteric modulators of GABA_A receptors. Such modulation can be crucial in developing treatments for anxiety disorders and epilepsy .

Case Studies

One notable case study involved the synthesis of a series of substituted diazepines where researchers systematically varied substituents at different positions on the diazepine ring. The findings highlighted that specific modifications could lead to compounds with enhanced biological activity against various targets, including cancer cells and neuroreceptors .

Another investigation focused on the crystal structure analysis of related compounds using X-ray crystallography. This study provided insights into how structural variations influence binding affinity and selectivity for biological targets .

Mécanisme D'action

The mechanism of action of 6-Bromo-7-methyl-5-(trifluoromethyl)-1H,2H,3H-1,4-diazepine, hydrobromide involves its interaction with specific molecular targets. The diazepine ring can bind to enzymes or receptors, modulating their activity. The bromine and trifluoromethyl groups can enhance binding affinity and selectivity, influencing the compound’s overall biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

7-Methyl-5-(trifluoromethyl)-1H,2H,3H-1,4-diazepine: Lacks the bromine atom, which may result in different reactivity and biological activity.

6-Bromo-5-(trifluoromethyl)-1H,2H,3H-1,4-diazepine: Lacks the methyl group, potentially affecting its chemical properties and applications.

6-Bromo-7-methyl-1H,2H,3H-1,4-diazepine:

Uniqueness

The presence of bromine, methyl, and trifluoromethyl groups in 6-Bromo-7-methyl-5-(trifluoromethyl)-1H,2H,3H-1,4-diazepine, hydrobromide makes it unique among diazepines

Activité Biologique

6-Bromo-7-methyl-5-(trifluoromethyl)-1H,2H,3H-1,4-diazepine, hydrobromide (CAS No. 1274892-31-7) is a synthetic compound belonging to the diazepine class. This compound has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and receptor modulation. This article explores the biological activity of this compound, focusing on its interactions with GABA receptors and its pharmacological implications.

- Molecular Formula : C7H9Br2F3N2

- Molecular Weight : 337.96 g/mol

- CAS Number : 1274892-31-7

GABA Receptor Modulation

Research indicates that compounds structurally similar to diazepines often interact with gamma-aminobutyric acid type A (GABAA) receptors, which are pivotal in mediating inhibitory neurotransmission in the brain. The benzodiazepine class of drugs typically acts as positive allosteric modulators at these receptors.

-

Mechanism of Action :

- 6-Bromo-7-methyl-5-(trifluoromethyl)-1H,2H,3H-1,4-diazepine may enhance the GABA-induced chloride currents through GABAA receptors. This action is crucial for its anxiolytic and sedative effects.

- Studies have shown that benzodiazepines can bind to specific sites on GABAA receptors composed of various subunit combinations (α, β, γ). The binding affinity and efficacy can vary significantly depending on the subunit composition .

- Pharmacological Studies :

Case Study 1: Anxiolytic Effects

In a study examining the anxiolytic properties of various benzodiazepines, compounds that enhance GABAergic transmission were found to significantly decrease anxiety-like behaviors in rats. The results indicated that the efficacy of these compounds is closely tied to their ability to modulate GABAA receptor activity .

Case Study 2: Dependence and Withdrawal

Research on acute dependence-like effects following administration of benzodiazepines has highlighted the role of specific GABAA receptor subtypes in mediating withdrawal symptoms. The findings suggest that compounds like 6-Bromo-7-methyl-5-(trifluoromethyl)-1H,2H,3H-1,4-diazepine could exhibit similar dependence profiles due to their interaction with these receptors .

Comparative Analysis of Biological Activity

| Compound Name | Mechanism | Anxiolytic Activity | Dependence Potential |

|---|---|---|---|

| 6-Bromo-7-methyl-5-(trifluoromethyl)-1H,2H,3H-1,4-diazepine | Positive allosteric modulator of GABAA | Yes (potentially) | Moderate (similar to benzodiazepines) |

| Diazepam | Positive allosteric modulator of GABAA | Yes | High |

| Zolpidem | Selective modulator of GABAA (α1 subunit) | Yes | Moderate |

Propriétés

IUPAC Name |

6-bromo-7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrF3N2.BrH/c1-4-5(8)6(7(9,10)11)13-3-2-12-4;/h12H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIWPSLJLMMNOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NCCN1)C(F)(F)F)Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.